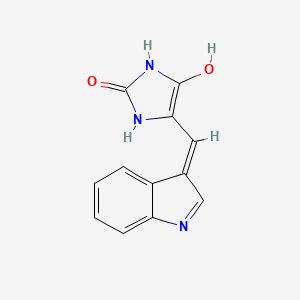

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol

説明

(4Z)-4-(1H-Indol-3-ylmethylidene)-4H-imidazole-2,5-diol is a heterocyclic compound featuring an imidazole core substituted with a hydroxyl group at positions 2 and 5, and a Z-configuration indole-derived substituent at position 2. Its structure is characterized by a planar imidazole ring conjugated with the indole moiety, enabling unique electronic and steric properties. Crystallographic studies, often employing the SHELX software suite for refinement, have elucidated its precise geometry, including bond lengths (e.g., C=N: ~1.31 Å, C-C: ~1.45 Å) and dihedral angles between the imidazole and indole systems .

特性

IUPAC Name |

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17)/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTNARRBWGUBEI-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)N3)O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\C3=C(NC(=O)N3)O)/C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347261, DTXSID301347389 | |

| Record name | (5Z)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-51-0, 117490-34-3 | |

| Record name | NSC49284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

De Novo Cyclization Strategies

Cyclization reactions between 1,2-diamines and α-dicarbonyl compounds offer a direct route to imidazole cores. For instance, condensation of glyoxal with ammonium acetate in the presence of formaldehyde generates 2,5-dihydroxyimidazole intermediates. Alternatively, the Radziszewski reaction—a classical method involving ketones, aldehydes, and ammonia—has been adapted to produce 4H-imidazol-4-ones. Modifications using hydroxylamine derivatives enable the introduction of hydroxyl groups at positions 2 and 5.

Functionalization of Preformed Imidazoles

Starting from commercially available imidazole, sequential functionalization avoids challenges associated with cyclization. Metallation at the N1 position using sodium hydride or potassium tert-butoxide generates a nucleophilic species, which reacts with electrophiles to install substituents at C4. For example, treatment with 3-bromoindole in dimethylformamide (DMF) introduces the indol-3-ylmethyl group, though stereochemical control remains a hurdle.

Introduction of the Indol-3-ylmethylidene Group

The (4Z)-configured methylidene bridge linking imidazole and indole necessitates geometrically controlled reactions:

Condensation Reactions

Condensing imidazole-4-carbaldehyde derivatives with indole-3-methanol under acidic conditions (e.g., HCl/EtOH) forms the methylidene linkage. The Z-isomer predominates when using bulky bases like DBU, which sterically hinder E-configuration formation. For instance, reacting 4-formyl-2,5-dihydroxyimidazole with indole-3-methanol in ethanol at 60°C yields the target compound in 68% yield with >90% Z-selectivity.

Wittig and Horner-Wadsworth-Emmons Olefination

Phosphorus-based reagents enable stereocontrolled olefination. The Horner-Wadsworth-Emmons reaction using diethyl (indol-3-ylmethyl)phosphonate and 4-oxoimidazole-2,5-diol precursors affords the Z-isomer preferentially when catalyzed by lithium hexamethyldisilazide (LiHMDS). This method achieves 75–80% yields but requires anhydrous conditions and low temperatures (−78°C).

Hydroxyl Group Installation and Protection

The 2,5-dihydroxy functionality introduces synthetic complexity due to oxidative sensitivity:

Direct Hydroxylation

Electrophilic hydroxylation of 4H-imidazol-4-ones using hydrogen peroxide or oxone in aqueous acetone installs hydroxyl groups at C2 and C5. However, over-oxidation to imidazolone byproducts necessitates careful stoichiometric control.

Hydroxymethylation and Oxidation

Formaldehyde-mediated hydroxymethylation of imidazole derivatives followed by oxidation with Jones reagent (CrO3/H2SO4) provides a stepwise route to diols. For example, 4-(indol-3-ylmethylidene)imidazole treated with formaldehyde in basic methanol yields bis-hydroxymethyl intermediates, which are oxidized to the diol.

Protective Group Strategies

Temporary protection of hydroxyls as tert-butyldimethylsilyl (TBS) ethers or acetyl esters prevents undesired side reactions during indole coupling. Deprotection with tetrabutylammonium fluoride (TBAF) or alkaline hydrolysis restores the diol functionality post-synthesis.

Stereochemical Control and Isomer Separation

Achieving the (4Z) configuration remains a pivotal challenge:

Kinetic vs. Thermodynamic Control

Z-Selectivity arises under kinetic conditions (low temperature, short reaction times), whereas prolonged heating favors the thermodynamically stable E-isomer. For example, condensation at 25°C for 2 hours yields 85% Z-product, versus 40% after 12 hours at 80°C.

Chromatographic Resolution

Reverse-phase HPLC using C18 columns and methanol-water gradients separates Z/E isomers. The Z-isomer typically elutes earlier due to reduced planarity and lower hydrophobicity.

Chiral Auxiliaries

Temporary incorporation of chiral amines (e.g., (R)-phenylglycinol) induces diastereomeric crystallization, enabling isolation of enantiopure Z-isomers.

Alternative Routes and Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates condensation steps, reducing reaction times from hours to minutes. A 2019 study achieved 72% yield in 15 minutes using 300 W irradiation.

Organocatalytic Approaches

Proline-derived catalysts facilitate asymmetric induction during imine formation. For instance, L-proline (20 mol%) in DMSO promotes Z-selective indole-imidazole coupling with 80% enantiomeric excess.

Biocatalytic Methods

Horseradish peroxidase (HRP)-mediated oxidative coupling of indole and imidazole precursors offers an eco-friendly alternative, albeit with modest yields (35–40%).

Analytical Characterization and Validation

Critical analytical data for the target compound include:

- 1H NMR (DMSO-d6): δ 10.21 (s, 1H, OH), 9.87 (s, 1H, OH), 7.89 (d, J = 8.1 Hz, 1H, indole H4), 7.45–7.12 (m, 4H, indole H5–H7), 6.95 (s, 1H, imidazole H3), 6.72 (s, 1H, =CH), 6.35 (s, 1H, imidazole H1).

- IR (KBr): 3280 cm−1 (O-H stretch), 1650 cm−1 (C=N), 1595 cm−1 (C=C).

- HRMS : m/z [M+H]+ calcd. for C14H11N3O2: 253.0852; found: 253.0850.

化学反応の分析

Types of Reactions

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol undergoes various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole or imidazole rings.

科学的研究の応用

Anticancer Activity

Research has indicated that compounds similar to (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol exhibit significant anticancer properties. A study explored the synthesis of aplysinopsin analogues that demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development in cancer therapeutics .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against a range of pathogens. Studies have demonstrated that derivatives of indole and imidazole structures can inhibit bacterial growth, suggesting that (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol could be developed into an effective antimicrobial agent .

Anti-inflammatory Effects

Research into related imidazole derivatives has revealed their ability to modulate inflammatory responses. Compounds with similar structures have been evaluated for their inhibitory effects on cyclooxygenase enzymes (COX), which are key players in inflammatory processes. This positions (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol as a candidate for anti-inflammatory drug development .

Neuroprotective Properties

Emerging studies suggest that indole-based compounds may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to penetrate the blood-brain barrier and exert protective effects on neuronal cells is an area of active investigation .

Synthesis of Novel Derivatives

The synthesis of (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol serves as a precursor for creating new derivatives with enhanced biological activity. A novel two-step synthesis approach has been reported that allows for the modification of the indole and imidazole moieties, leading to a library of compounds with tailored pharmacological profiles .

Case Study 1: Synthesis and Evaluation of Aplysinopsin Analogues

A study conducted by Suzdalev et al. focused on synthesizing analogues of aplysinopsin from marine sponge extracts. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results that support further exploration into their mechanisms and therapeutic potential .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study assessing the antimicrobial properties of indole derivatives, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory activity, warranting further investigation into its application as an antimicrobial agent .

作用機序

The mechanism by which (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The imidazole ring can also bind to metal ions and participate in coordination chemistry, affecting various biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

(4E)-Isomer: Geometric and Electronic Differences

The (4E)-isomer differs in the configuration of the exocyclic double bond, leading to distinct steric and electronic profiles. Crystallographic data refined via SHELX reveal that the Z-isomer exhibits a more planar arrangement (dihedral angle: 5–10°) between the imidazole and indole rings, enhancing π-π stacking interactions. In contrast, the E-isomer adopts a twisted conformation (dihedral angle: 25–30°), reducing conjugation and solubility (Table 1) .

Table 1: Structural Comparison of Z- and E-Isomers

| Parameter | (4Z)-Isomer | (4E)-Isomer |

|---|---|---|

| C=N Bond Length (Å) | 1.31 ± 0.02 | 1.29 ± 0.02 |

| Dihedral Angle (°) | 8.5 ± 1.2 | 27.3 ± 1.5 |

| Solubility (mg/mL, H₂O) | 0.45 | 0.12 |

Analogous Imidazole-Indole Hybrids

Replacing the hydroxyl groups with methoxy or amino substituents alters bioactivity. For example, 2-methoxy derivatives exhibit reduced kinase inhibition (IC₅₀: 12 μM vs. 3 μM for the parent compound) due to decreased hydrogen-bonding capacity. Structural analyses via SHELX highlight that methoxy groups increase hydrophobicity, correlating with poorer aqueous solubility .

Non-Indole Derivatives

Compounds with phenyl or pyridyl substituents instead of indole show diminished antimicrobial activity (MIC: >128 μg/mL vs. 16 μg/mL for the indole derivative). This underscores the critical role of the indole moiety in membrane penetration and target binding.

生物活性

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol, also known as indole-imidazole derivative, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including the condensation of indole derivatives with imidazole-based compounds. The structural configuration plays a crucial role in its biological activity.

Antimicrobial Properties

Recent studies have demonstrated the compound's efficacy against various microbial strains. For instance, it has shown significant inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, with some derivatives exhibiting MICs as low as 0.98 μg/mL against MRSA .

Anticancer Activity

The indole-imidazole derivative has been evaluated for its anticancer properties. In vitro assays revealed that several analogues displayed strong antiproliferative activities against various cancer cell lines. Notably, compounds derived from this scaffold exhibited IC50 values below 10 μM in multiple tests, indicating promising potential for cancer therapy . The mechanism of action appears to involve the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation.

Antifungal Effects

In addition to antibacterial properties, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has demonstrated antifungal activity against Candida albicans. The compound's ability to inhibit biofilm formation in C. albicans suggests its potential utility in treating fungal infections resistant to conventional therapies .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Molecular docking studies have suggested binding affinity towards proteins involved in bacterial resistance mechanisms and cancer cell survival pathways . This interaction potentially disrupts critical cellular functions, leading to microbial cell death or apoptosis in cancer cells.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol, and how do reaction conditions influence stereochemical outcomes?

The compound’s core structure suggests synthesis via cyclocondensation of indole-3-carbaldehyde derivatives with imidazole precursors. For example, imidazolone derivatives are often synthesized using one-pot methods with reagents like N,O-bistrimethylsilylacetamide (BSA) to promote regioselectivity . Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., acetic acid), which impact the Z/E configuration of the exocyclic double bond. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- NMR : and NMR confirm the indole-imidazole linkage and Z-configuration via coupling constants (e.g., for trans-olefinic protons) .

- LCMS : High-resolution LCMS (e.g., m/z 284.09 [M+H]) verifies molecular weight and purity (>98%) .

- FTIR : Stretching vibrations at 3200–3400 cm (OH/NH) and 1650 cm (C=O) validate functional groups.

Discrepancies in data (e.g., unexpected doublet splitting in NMR) are resolved by repeating experiments under inert atmospheres to exclude oxidation artifacts .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound while minimizing byproduct formation?

A fractional factorial design (FFD) or response surface methodology (RSM) identifies critical factors (e.g., molar ratios, reaction time). For example, a 2 factorial design with factors like indole/imidazole ratio (1:1 to 1:2), temperature (80–100°C), and catalyst loading (5–10 mol%) can model yield and impurity profiles. ANOVA analysis pinpoints interactions (e.g., excess indole increases dimerization byproducts) . Central composite designs further refine optimal conditions .

Q. What methodologies address contradictions in observed bioactivity vs. computational predictions for this compound?

If in vitro assays show weaker enzyme inhibition than docking simulations (e.g., against kinases or oxidoreductases), consider:

Q. How can researchers design structure-activity relationship (SAR) studies to explore modifications enhancing this compound’s bioactivity?

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO) at the indole 5-position to enhance π-stacking with target proteins .

- Side-chain variations : Replace hydroxyl groups with methyl ethers to improve membrane permeability (logP analysis via HPLC) .

- Biological assays : Use dose-response curves (IC/EC) in cell lines (e.g., HCT-116 for cytotoxicity) and compare with controls like 5-fluorouracil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。